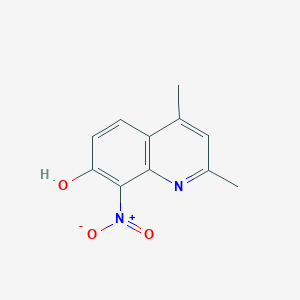

2,4-Dimethyl-8-nitroquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2,4-dimethyl-8-nitroquinolin-7-ol |

InChI |

InChI=1S/C11H10N2O3/c1-6-5-7(2)12-10-8(6)3-4-9(14)11(10)13(15)16/h3-5,14H,1-2H3 |

InChI Key |

VEQFJBSUFFCICP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])O)C |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 2,4 Dimethyl 8 Nitroquinolin 7 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Advanced NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 2,4-Dimethyl-8-nitroquinolin-7-ol, providing detailed insights into its atomic arrangement.

Proton (¹H) NMR Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would likely exhibit signals for the protons on the quinoline (B57606) core. The proton at position 3 (H-3) would likely appear as a singlet, while the protons at positions 5 and 6 (H-5 and H-6) would present as an AX or AB system of doublets, contingent on their coupling constants. The methyl groups at positions 2 and 4 are expected to produce sharp singlet signals in the upfield region of the spectrum. The hydroxyl proton at position 7 would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on analogous structures like 2-methyl-8-nitroquinoline (B1328908), the aromatic protons are expected to resonate in the range of δ 7.0-8.5 ppm. chemicalbook.com The methyl protons at C-2 and C-4 would likely appear around δ 2.5-2.8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~ 7.0 - 7.2 | s |

| H-5 | ~ 7.8 - 8.0 | d |

| H-6 | ~ 7.4 - 7.6 | d |

| 2-CH₃ | ~ 2.7 | s |

| 4-CH₃ | ~ 2.6 | s |

| 7-OH | Variable | br s |

Note: These are predicted values based on known spectroscopic data for similar quinoline derivatives and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The spectrum would clearly distinguish between protonated and quaternary carbons. The carbons of the methyl groups at positions 2 and 4 would appear in the upfield region. The aromatic carbons of the quinoline ring would resonate in the downfield region, typically between δ 110 and 160 ppm. The positions of the quaternary carbons, such as C-2, C-4, C-7, C-8, C-8a, and C-4a, can be definitively identified. The carbon bearing the nitro group (C-8) and the one bearing the hydroxyl group (C-7) are expected to show characteristic chemical shifts influenced by the electronic effects of these substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 158 - 160 |

| C-3 | ~ 120 - 122 |

| C-4 | ~ 145 - 147 |

| C-4a | ~ 148 - 150 |

| C-5 | ~ 125 - 127 |

| C-6 | ~ 115 - 117 |

| C-7 | ~ 150 - 152 |

| C-8 | ~ 138 - 140 |

| C-8a | ~ 140 - 142 |

| 2-CH₃ | ~ 23 - 25 |

| 4-CH₃ | ~ 18 - 20 |

Note: These are predicted values based on known spectroscopic data for similar quinoline derivatives and general NMR principles. Actual experimental values may vary.

Multinuclear NMR Techniques (e.g., HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

The HMQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the signal of H-3 with C-3, H-5 with C-5, H-6 with C-6, and the methyl protons with their respective methyl carbons.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular structure. Key expected HMBC correlations would include:

The protons of the 2-CH₃ group showing correlations to C-2 and C-3.

The H-3 proton showing correlations to C-2, C-4, and C-4a.

The protons of the 4-CH₃ group showing correlations to C-3, C-4, and C-4a.

The H-5 proton showing correlations to C-4, C-7, and C-8a.

The H-6 proton showing correlations to C-8 and C-4a.

These correlations would provide definitive evidence for the substitution pattern on the quinoline ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopic Investigations for Functional Group Characterization

IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrations of its functional groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group would likely appear in the 1200-1260 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (aromatic) | 1450-1600 |

| NO₂ (asymmetric) | 1500-1550 |

| NO₂ (symmetric) | 1330-1370 |

| C-O (phenol) | 1200-1260 |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary slightly.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₁H₁₀N₂O₃ is 218.0691 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of the nitro group (NO₂) or a hydroxyl radical (OH). The presence of methyl groups might also lead to the formation of a stable tropylium-like ion through rearrangement. Analysis of the mass-to-charge ratios of the fragment ions would help to corroborate the proposed structure. For instance, mass spectrometry data for the related compound 2-methyl-8-nitroquinoline shows a molecular ion peak at m/z 188, consistent with its molecular formula C₁₀H₈N₂O₂. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and then provides mass spectral data to identify them. In the context of this compound, GC-MS would be employed to assess the purity of a synthesized batch. The gas chromatogram would indicate the presence of any volatile impurities, such as residual solvents or by-products from the synthesis. The mass spectrometer would then provide fragmentation patterns for the main peak, confirming the molecular weight, and for any impurity peaks, aiding in their identification. However, no published GC-MS data, such as retention times or mass fragmentation patterns for this specific compound, are available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Compound Verification

For compounds that may have lower volatility or thermal stability, such as a substituted quinolinol, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analysis. qub.ac.uk LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) would be used for definitive verification of this compound.

LC-MS/MS: This technique would involve separating the compound from its matrix using liquid chromatography. qub.ac.uk The parent ion corresponding to the mass of the protonated or deprotonated molecule would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for the molecule, confirming its identity even in complex mixtures.

LC-HRMS: This method would provide a highly accurate mass measurement of the molecule, typically to within a few parts per million. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Despite the suitability of these techniques, no specific LC-MS/MS transitions or exact mass measurements for this compound have been reported in the searched literature.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.it This technique would provide unambiguous proof of the molecular structure of this compound by mapping electron density to reveal:

The exact connectivity of the atoms.

Bond lengths and angles between all atoms in the molecule.

The planarity of the quinoline ring system.

The orientation of the methyl, nitro, and hydroxyl functional groups relative to the ring.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

A search for crystallographic data for this compound yielded no results, indicating that its crystal structure has not been determined or publicly deposited.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the quinoline ring system, substituted with a nitro group (an electron-withdrawing group) and a hydroxyl group (an electron-donating group), constitutes a significant chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the solvent environment. Analysis of the spectrum would help characterize the conjugated system of the molecule. No recorded UV-Vis spectra or absorption data for this compound were found.

Computational and Theoretical Investigations of 2,4 Dimethyl 8 Nitroquinolin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,4-dimethyl-8-nitroquinolin-7-ol at the atomic and molecular levels. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. scirp.org

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov Various reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, provide further insights into the molecule's stability and reactivity.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for Quinoline (B57606) Derivatives

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.646 eV | scirp.org |

| LUMO Energy | -1.816 eV | scirp.org |

| HOMO-LUMO Energy Gap | -4.83 eV | scirp.org |

This data is for the parent compound quinoline and serves as a reference for understanding the electronic properties of its derivatives.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are also utilized to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR parameters. researchgate.net These theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com Discrepancies between calculated and experimental shifts can sometimes indicate specific electronic effects or conformational features not fully captured by the computational model. mdpi.com For complex molecules, these computational tools are invaluable for assigning spectral signals and elucidating the correct structure. nih.gov

Molecular Docking Studies to Predict Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are crucial for predicting its interaction with biological macromolecules, such as proteins and enzymes. These studies can identify potential binding sites and modes of interaction, including hydrogen bonds and hydrophobic interactions, which are essential for understanding the compound's potential biological activity. researchgate.net For instance, docking studies can reveal if the compound is likely to inhibit a specific enzyme by fitting into its active site. ekb.egresearchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. nih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding energetics of a molecule over time. researchgate.net For this compound, MD simulations can be used to explore how the molecule behaves in a simulated physiological environment, often in the presence of a biological target identified through docking studies. nih.gov These simulations can reveal the stability of the ligand-protein complex and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. nih.govnih.gov By observing the trajectory of the molecule and its interactions with the target, researchers can gain a deeper understanding of the mechanism of action at a molecular level. nih.gov

Theoretical Studies on Tautomeric Equilibria and Relative Stability of Isomeric Forms

Theoretical calculations are employed to study the tautomeric equilibria and the relative stability of different isomeric forms of this compound. Tautomers are isomers of a compound which differ only in the position of protons and electrons. The quinolinol ring system can exist in different tautomeric forms, and computational methods can predict which form is more stable under various conditions. researchgate.net By calculating the energies of the different tautomers, researchers can determine their equilibrium populations. These studies are important as different tautomers may exhibit distinct chemical and biological properties.

No Specific Biological Activity Studies Found for this compound

Following an extensive review of available scientific literature, no specific in vitro or cellular studies detailing the biological activities of the chemical compound This compound could be identified. Targeted searches for its antiproliferative, anticancer, and antimicrobial properties, as well as investigations into its mechanisms of action and the impact of structural modifications, did not yield any relevant research data for this particular molecule.

The field of medicinal chemistry has extensively investigated the broader class of quinoline derivatives for various therapeutic applications. Quinolines, heterocyclic aromatic organic compounds, are known to form the structural backbone of many synthetic compounds with a wide range of biological activities. These include antiproliferative, antimicrobial, and antiprotozoal effects. However, the specific biological profile of this compound does not appear to have been characterized or published in the accessible scientific domain.

Biological Activity Studies of 2,4 Dimethyl 8 Nitroquinolin 7 Ol in in Vitro and Cellular Models

Antimalarial Activity Assessment in Parasite Cellular Models

The quinoline (B57606) scaffold is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and primaquine (B1584692) being historically significant. Research continues to explore new quinoline derivatives to overcome widespread drug resistance.

Nitro-substituted quinolines have emerged as a promising area of investigation. For instance, a 4-nitro styrylquinoline compound demonstrated potent, submicromolar antiplasmodial activity with high selectivity. nih.govdoaj.org This compound acts rapidly, inhibiting multiple stages of the Plasmodium falciparum asexual life cycle, including the invasion of merozoites into red blood cells. nih.govdoaj.org This suggests a mechanism of action distinct from traditional antimalarials like 4-aminoquinolines. nih.gov

Furthermore, endochin-like quinolones (ELQs), which are substituted 4(1H)-quinolones, show potent antimalarial action, with some derivatives exhibiting IC₅₀ values in the low nanomolar range against both drug-sensitive and multidrug-resistant P. falciparum strains. nih.gov The activity of these compounds is often linked to the inhibition of the parasite's cytochrome bc₁ complex, a critical component of its respiratory chain. nih.gov The exploration of hybrid molecules, combining the quinoline core with other pharmacophores like artemisinin (B1665778) or pyrimidines, has also yielded compounds with significant in vitro antiplasmodial activity against both chloroquine-sensitive and resistant strains. mdpi.com

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Target/Strain | IC₅₀ | Reference |

|---|---|---|---|

| 4-Nitro Styrylquinoline | P. falciparum | Submicromolar | nih.govdoaj.org |

| Haloalkoxy-quinolone (ELQ) | P. falciparum (D6, Dd2 strains) | 1.2 nM | nih.gov |

| Quinoline-pyrimidine hybrid | P. falciparum (D6 strain) | 0.13 - 0.39 µM | mdpi.com |

| 5-Cyanopyrimidine-quinoline hybrid | P. falciparum (Dd2 strain) | 56 nM | mdpi.com |

In Vitro Antioxidant Capacity Investigations

The antioxidant potential of quinoline derivatives is a field of active research, as oxidative stress is implicated in numerous diseases. researchgate.net The activity of these compounds is typically assessed using a variety of in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

Studies on various quinoline derivatives demonstrate that their antioxidant capacity is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net For example, the presence of hydroxyl (-OH) groups is known to be crucial for radical scavenging activity. researchgate.net Research on derivatives of 6-aminoquinoline-7-hydroxylic acid showed that the synthesized compounds were potent antioxidant agents, with some exhibiting higher activity than the standard antioxidant ascorbic acid in DPPH and nitric oxide scavenging assays. samipubco.comechemcom.com The introduction of additional phenolic groups or alkyl chains can further modulate this activity. nih.govsamipubco.com For instance, certain new quinoline derivatives showed significant antioxidant potential against the ABTS cation radical, with their ability to modulate the antioxidant activity of human serum albumin (HSA) also being noted. nih.gov

Table 2: Antioxidant Activity of Representative Quinoline Derivatives

| Compound/Assay | Finding | Reference |

|---|---|---|

| 6-Aminoqunoline-7-hydroxylic acid derivatives / DPPH & Nitric Oxide Scavenging | Potent antioxidant activity observed, some higher than ascorbic acid. | samipubco.comechemcom.com |

| Polyphenolic derivatives of quinazolin-4(3H)-one / Multiple assays | Pyrogallol derivatives showed high antioxidant activity compared to Trolox. | nih.gov |

| New Quinoline Derivatives / ABTS Assay | All tested derivatives showed antioxidant activity against ABTS cation radical. | nih.gov |

Specific Enzyme Inhibition Studies (e.g., Cathepsin B, Type II NADH-Dehydrogenase, Epidermal Growth Factor Receptor Tyrosine Kinase)

Human cathepsin B is a cysteine protease whose increased expression is linked to pathological processes like cancer progression. nih.gov Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a structural relative of the title compound, and its derivatives have been identified as potent and selective inhibitors of cathepsin B. nih.govnih.gov Studies involving the modification of the nitroxoline core, including at positions 2, 7, and 8, have helped to define the structural requirements for effective inhibition of both the endopeptidase and exopeptidase activities of this enzyme. nih.gov Certain nitroxoline derivatives potently inhibit SARS-CoV-2 entry into host cells by targeting cathepsins, highlighting the therapeutic potential of this class of inhibitors. nih.gov

Table 3: Inhibitory Activity of Nitroxoline and Derivatives Against Cathepsin B

| Compound | Target Enzyme | IC₅₀ / EC₅₀ | Note | Reference |

|---|---|---|---|---|

| Nitroxoline | Cathepsin B | Potent Inhibitor | Identified as a selective inhibitor. | nih.gov |

| Nitroxoline | SARS-CoV-2 (in vitro) | 2 ± 0.003 µM | Activity linked to cathepsin inhibition. | nih.gov |

| Compound 17 (Nitroxoline derivative) | SARS-CoV-2 (in vitro) | 2.8 ± 0.048 µM | Activity linked to cathepsin inhibition. | nih.gov |

Type II NADH-dehydrogenase (NDH-2) is a crucial component of the electron transport chain in many microbial pathogens, including Mycobacterium tuberculosis, and is absent in mammals, making it an attractive drug target. nih.gov While direct data on simple nitroquinolinols is scarce, other quinoline-based structures have been shown to target this enzyme. Quinolinyl pyrimidines have been identified as potent inhibitors of M. tuberculosis NDH-2, with IC₅₀ values as low as 40 nM. nih.gov Additionally, quinolinequinones have been shown to target NDH-2 in mycobacteria, leading to the generation of bactericidal reactive oxygen species (ROS). nih.gov These findings indicate that the broader quinoline scaffold is capable of being adapted to inhibit this key bacterial enzyme.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the quinoline ring is a key structural feature of several approved EGFR tyrosine kinase (TK) inhibitors, such as erlotinib (B232) and gefitinib. nih.govacs.orgresearchgate.net Consequently, the development of novel quinoline-based EGFR-TK inhibitors is a major focus of medicinal chemistry.

A series of sulfonylated indeno[1,2-c]quinoline derivatives showed potent EGFR-TK inhibitory activity, with several compounds having IC₅₀ values in the low nanomolar range (0.6–10.2 nM), significantly more potent than the reference drug erlotinib. nih.govacs.org Similarly, novel 4-anilino-quinazoline derivatives bearing a nitro-substituted azole moiety displayed powerful EGFR inhibition, with IC₅₀ values ranging from 0.37 to 12.93 nM. nih.gov These studies underscore the versatility of the quinoline and related quinazoline (B50416) scaffolds in generating highly potent enzyme inhibitors for cancer treatment. researchgate.netrsc.org

Table 4: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinoline-based Derivatives

| Compound Class | Target | IC₅₀ | Reference |

|---|---|---|---|

| Sulfonylated Indeno[1,2-c]quinolines (SIQs) | EGFR-TK | ~0.6 – 10.2 nM | nih.govacs.org |

| Nitro-substituted-azole linked 4-Amino-quinazolines | EGFR | 0.37 – 12.93 nM | nih.gov |

| Pyrazole Amide Derivatives with Quinoline moiety | EGFR | ~0.79 – 0.86 µM | researchgate.net |

Modulation of Cellular Signaling Pathways (e.g., Toll-like Receptors)

Toll-like receptors (TLRs) are a class of pattern recognition receptors fundamental to the innate immune system. nih.govyoutube.com Upon recognizing pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs trigger signaling cascades, often via adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. nih.govnih.govyoutube.com

The modulation of TLR signaling is a significant therapeutic strategy. While certain complex heterocyclic structures containing a quinoline ring, such as imidazoquinolines, are well-known potent agonists of TLR7 and TLR8, the activity of simpler nitroquinoline structures like 2,4-Dimethyl-8-nitroquinolin-7-ol in this context is not well-documented in the current scientific literature. The ability of a compound to modulate TLR signaling is highly dependent on specific structural features that allow it to bind to the receptor's ligand-binding domain. nih.gov Natural products and their derivatives are known to act as both agonists and antagonists for various TLR family members, thereby influencing the innate immune response. nih.gov

Structure Activity Relationship Sar and Derivatization Strategies for 2,4 Dimethyl 8 Nitroquinolin 7 Ol Analogues

Systematic Evaluation of Substituent Effects on Biological Activity and Biochemical Properties

A systematic evaluation of how different substituents on the 2,4-Dimethyl-8-nitroquinolin-7-ol scaffold affect its biological activity and biochemical properties has not been reported. Consequently, there is no available data to populate tables or provide detailed research findings on the impact of various functional groups at different positions of the quinoline (B57606) ring.

Development of Lead Compounds and Pharmacophore Models through Targeted Structural Modifications

The absence of foundational biological activity data for this compound and its analogues means that the development of lead compounds from this specific scaffold has not been undertaken. Furthermore, without a set of active and inactive compounds, the generation of a pharmacophore model, which is crucial for predicting the activity of new derivatives and guiding further drug design, is not feasible.

Analytical Method Development for 2,4 Dimethyl 8 Nitroquinolin 7 Ol in Research Matrices

Chromatographic Methodologies for Selective Detection and Quantification

Chromatography, a powerful separation technique, is indispensable for isolating 2,4-Dimethyl-8-nitroquinolin-7-ol from interfering substances within a sample. The choice of chromatographic method and detector is dictated by the analyte's physicochemical properties and the desired level of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like quinoline (B57606) derivatives. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a substituted quinolinol, reversed-phase HPLC is often the method of choice.

Detection:

UV Detection: Ultraviolet (UV) detectors are commonly employed for the detection of compounds containing chromophores, such as the aromatic quinoline ring system in this compound. shimadzu.com The nitro and hydroxyl groups on the quinoline ring influence the molecule's UV absorption spectrum. A specific wavelength, often corresponding to the maximum absorbance (λmax) of the analyte, is selected for monitoring, providing sensitivity and selectivity. For instance, a study on the determination of quinoline in textiles utilized a detection wavelength of 225 nm. researchgate.net

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum of the eluting analyte simultaneously. shimadzu.comecomsro.com This provides multi-faceted data, including the chromatogram at multiple wavelengths and the UV spectrum of each peak. This capability is invaluable for peak purity assessment, confirming that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple species. shimadzu.com The spectral information can also aid in the tentative identification of unknown related substances or metabolites.

A typical HPLC method for a quinoline derivative might involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient mode to ensure optimal separation of compounds with varying polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or PDA (200-400 nm) |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for method development. Actual parameters would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC) for Analysis of Volatile or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. madison-proceedings.com While this compound itself may have limited volatility due to the polar hydroxyl group, GC analysis can be performed following a derivatization step.

Derivatization:

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. For compounds with active hydrogens, such as the hydroxyl group in this compound, silylation is a common derivatization technique. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and making it amenable to GC analysis.

Detection:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms in the analyte. It is a robust and reliable detector for quantification.

Nitrogen-Phosphorus Detector (NPD): An NPD offers enhanced selectivity for nitrogen-containing compounds like this compound, providing a more sensitive and specific detection compared to FID, especially in complex matrices.

The choice of the GC column is also critical, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., 5% phenyl-methylpolysiloxane) being commonly used. madison-proceedings.com

Coupling Chromatography with Mass Spectrometry for Enhanced Selectivity and Sensitivity (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) detection provides the highest level of selectivity and sensitivity for the analysis of this compound. nih.gov Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the analyte and its fragments, allowing for highly specific identification and quantification.

GC-MS: In Gas Chromatography-Mass Spectrometry (GC-MS), the eluent from the GC column is introduced into the ion source of the mass spectrometer. madison-proceedings.commadison-proceedings.com Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, enabling its unambiguous identification by comparison with spectral libraries. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific fragment ions of the target analyte, significantly improving sensitivity and reducing background noise. researchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide range of compounds, including those that are not amenable to GC. researchgate.net In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting molecular ion is then isolated and fragmented in the mass spectrometer, and specific fragment ions are monitored for detection and quantification. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), offers exceptional selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound in complex biological or environmental matrices. The fragmentation of nitro-containing compounds can be complex, involving competitive losses of molecules and radicals. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Volatility Requirement | Derivatization | Detection | Selectivity | Sensitivity |

| HPLC-UV/PDA | Low | Not required | UV/PDA | Moderate | Moderate |

| GC-FID/NPD | High | Often required (e.g., silylation) | FID, NPD | Moderate to High | Moderate to High |

| GC-MS | High | Often required | MS (Scan, SIM) | Very High | High |

| LC-MS/MS | Low | Not required | MS/MS (SRM/MRM) | Extremely High | Very High |

Advanced Sample Preparation Techniques for Complex Research Matrices

The successful analysis of this compound in complex matrices such as biological fluids, tissues, or environmental samples is highly dependent on the sample preparation step. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent that is compatible with the analytical instrument.

Optimization of Liquid-Liquid Extraction (LLE) Protocols

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. dtic.mil For this compound, the pH of the aqueous phase is a critical parameter to optimize.

Solvent Selection: The choice of the organic solvent is also crucial. Solvents with varying polarities, such as ethyl acetate, dichloromethane, or a mixture of hexane (B92381) and isopropanol, should be evaluated to find the one that provides the best recovery for this compound while minimizing the co-extraction of interfering matrix components. mdpi.com

Solid Phase Extraction (SPE) Methodologies for Analyte Enrichment

Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. dtic.mil It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. researchgate.net

Sorbent Selection: The choice of the SPE sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix.

Reversed-Phase SPE: For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) would be a suitable starting point. dtic.mil The analyte would be retained from an aqueous sample, and then eluted with an organic solvent like methanol or acetonitrile.

Ion-Exchange SPE: Given the presence of both a basic nitrogen and an acidic hydroxyl group, ion-exchange SPE could also be a powerful tool. A cation-exchange sorbent could be used to retain the protonated quinoline at low pH, or an anion-exchange sorbent could retain the deprotonated hydroxyl group at high pH.

Mixed-Mode SPE: Mixed-mode sorbents that have both reversed-phase and ion-exchange properties can offer enhanced selectivity for complex samples.

Method Optimization: The SPE method requires careful optimization of several parameters, including the sample pH, the conditioning of the sorbent, the wash steps to remove interferences, and the composition and volume of the elution solvent to ensure high recovery and a clean extract. dtic.mil The goal is to achieve significant analyte enrichment, which is crucial for detecting low concentrations of the target compound. nih.gov

Microextraction Approaches for Low-Volume Samples

In research settings where sample volume is often limited, microextraction techniques are invaluable for isolating and concentrating analytes like this compound from complex matrices prior to analysis. These methods are characterized by their low consumption of solvents and reagents, making them both environmentally friendly and cost-effective. For a compound with the structural characteristics of this compound, several microextraction techniques could be optimized.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. The disperser solvent, which is miscible in both the extraction solvent and the aqueous phase, facilitates the formation of a cloudy solution of fine droplets of the extraction solvent. This high surface area allows for rapid mass transfer of the analyte from the aqueous sample into the extraction solvent. For this compound, a non-polar extraction solvent would likely be effective. After extraction, centrifugation is used to separate the analyte-rich sedimented phase.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the stationary phase, and the fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. The choice of fiber coating is critical and would depend on the polarity and volatility of this compound.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, a porous hydrophobic hollow fiber is impregnated with an organic solvent and placed in the sample. The analyte is extracted from the aqueous sample into the organic solvent held within the pores of the hollow fiber. This technique can be highly selective and offers excellent enrichment factors.

The selection of a suitable microextraction technique would involve a thorough method development and validation process. The table below presents a hypothetical comparison of these techniques for the extraction of this compound from a research matrix.

| Parameter | Dispersive Liquid-Liquid Microextraction (DLLME) | Solid-Phase Microextraction (SPME) | Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) |

| Principle | Partitioning between aqueous sample and a dispersed organic solvent. | Adsorption onto a coated fiber. | Partitioning into a supported liquid membrane in a hollow fiber. |

| Hypothetical Recovery (%) | 85 - 95 | 70 - 85 | 90 - 99 |

| Enrichment Factor | High | Moderate to High | Very High |

| Solvent Consumption | Microliter levels | None (for direct immersion) | Microliter levels |

| Advantages | Fast, simple, high enrichment factor. | Solvent-free, reusable fiber. | High selectivity, excellent clean-up. |

| Potential Challenges | Selection of appropriate disperser and extraction solvents. | Fiber fragility, potential for carryover. | Longer extraction times, potential for air bubble formation. |

Strategies for Addressing Matrix Effects in Quantitative Analytical Determinations

Matrix effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net Several strategies can be employed to mitigate these effects in the analysis of this compound.

Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This helps to ensure that the analyte and the calibrators are subjected to the same matrix effects, thus improving the accuracy of the quantification. However, obtaining a true blank matrix can be challenging.

Standard Addition: The standard addition method is particularly useful when a blank matrix is not available. mdpi.com It involves adding known amounts of the analyte to aliquots of the sample. By plotting the instrument response against the concentration of the added analyte, the initial concentration of the analyte in the sample can be determined from the x-intercept.

Use of Internal Standards: The use of an internal standard is a robust method for correcting for matrix effects. researchgate.net An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. A stable isotope-labeled version of this compound would be the most effective internal standard, as it would co-elute with the analyte and experience the same matrix effects. researchgate.net

Sample Preparation and Chromatographic Separation: Thorough sample clean-up procedures can significantly reduce the concentration of interfering matrix components. nih.gov Additionally, optimizing the chromatographic conditions to achieve better separation between the analyte and matrix components can minimize co-elution and thus reduce matrix effects. nih.gov

The following table illustrates a hypothetical application of these strategies to address matrix effects in the quantitative analysis of this compound.

| Strategy | Description | Hypothetical Application for this compound Analysis | Expected Outcome |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix. | Preparation of calibration curves in a pooled sample of the research matrix confirmed to be free of the analyte. | Improved accuracy by compensating for consistent matrix effects across samples. |

| Standard Addition | Known amounts of the analyte are added to the sample. | Aliquots of the research sample are spiked with increasing concentrations of a this compound standard. | Accurate quantification in the presence of unknown or variable matrix effects. |

| Internal Standard | A known amount of a similar compound is added to all samples and standards. | Addition of a synthesized stable isotope-labeled this compound to all samples prior to extraction. | Correction for both extraction variability and ionization suppression/enhancement. |

| Optimized Sample Preparation | Enhanced clean-up of the sample extract. | Implementation of a multi-step solid-phase extraction (SPE) protocol to remove interfering compounds. | Reduced ion suppression and improved signal-to-noise ratio for the analyte. |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2,4-Dimethyl-8-nitroquinolin-7-ol and its Analogues

Direct academic literature focusing specifically on the synthesis and properties of this compound is not extensively available in prominent research databases. However, a significant body of research on structurally similar quinoline (B57606) analogues provides a strong foundation for understanding its potential chemistry. The synthesis of related compounds, such as 7-methyl-8-nitroquinoline, has been achieved through a two-step process commencing with m-toluidine. brieflands.com This involves an initial Skraup synthesis to form a mixture of 7- and 5-methylquinoline, which is subsequently nitrated. brieflands.com It is plausible that a comparable synthetic strategy could be adapted for this compound, likely originating from an appropriately substituted aniline (B41778) precursor, followed by cyclization and a regioselective nitration step.

The broader family of quinoline derivatives has been synthesized through a variety of innovative methods. These include traditional approaches and modern techniques such as transition metal-catalyzed reactions, C–H bond activation, and multicomponent reactions (MCRs). mdpi.comnih.govrsc.org MCRs are particularly noteworthy for their efficiency in constructing complex molecular architectures in a single step from multiple starting materials. nih.gov For instance, quinoline-2-one derivatives have been synthesized from 4,7-dimethylcoumarin (B83668) through nitration and subsequent treatment with hydrazine (B178648) hydrate. sapub.org The versatility of these synthetic strategies allows for the introduction of diverse functional groups onto the quinoline scaffold, paving the way for a wide array of analogues. nih.gov

Analogues of the target compound, including various substituted quinolines, have demonstrated a wide spectrum of biological activities. researchgate.netnih.govbenthamdirect.comnih.govresearchgate.netnih.gov For example, certain quinoline derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects in vitro. researchgate.netnih.gov The substitution pattern on the quinoline ring is crucial for its bioactivity, with positions 4 and 8 being identified as particularly important. nih.gov

Identification of Emerging Research Avenues and Unexplored Potentials in Quinoline Chemistry

The field of quinoline chemistry is dynamic, with several emerging research avenues and unexplored potentials. A primary focus is the development of novel, efficient, and environmentally sustainable synthetic methodologies. benthamdirect.com This includes the advancement of C–H bond functionalization techniques, which allow for the direct modification of the quinoline core, and the use of photocatalysis to drive reactions under mild conditions. mdpi.comrsc.org The application of multicomponent reactions continues to be a promising strategy for generating diverse quinoline libraries with high atom economy. nih.gov

A significant area of exploration lies in the medicinal applications of quinoline derivatives. Researchers are actively investigating new quinoline-based compounds for a range of therapeutic uses, including as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. researchgate.netresearchgate.net The creation of hybrid molecules, where the quinoline scaffold is combined with other known pharmacophores, is an emerging strategy to enhance biological activity and overcome drug resistance. nih.gov

Beyond medicine, the potential of quinoline derivatives in materials science is an area of growing interest. Their unique photophysical properties make them candidates for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govresearchgate.net The exploration of quinoline-based polymers and functional materials remains a largely untapped area with significant potential.

Future Directions in Synthetic Innovations, Biological Applications, and Computational Studies for this compound

For the specific compound, this compound, several future research directions can be envisioned, drawing from the broader trends in quinoline chemistry.

Synthetic Innovations: A key objective would be the development of a highly regioselective and efficient synthesis for this compound. This would likely involve a systematic investigation of various starting materials, catalysts, and reaction conditions to control the placement of the nitro and hydroxyl groups. The use of directing groups during electrophilic substitution or the application of modern cross-coupling strategies could be explored to achieve high yields and purity, avoiding the formation of isomeric byproducts.

Biological Applications: Given the rich pharmacological profile of the quinoline class of compounds, a crucial future step would be the comprehensive biological evaluation of this compound and its newly synthesized analogues. The presence of a nitro group and a phenolic hydroxyl group on the quinoline scaffold suggests the potential for a range of bioactivities. Screening for anticancer, antimicrobial (antibacterial and antifungal), and antioxidant properties would be a logical starting point. Structure-activity relationship (SAR) studies on a library of related analogues could help in identifying the key structural features responsible for any observed biological effects.

Computational Studies: In silico methods are poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular structure, electronic properties, and reactivity, which can in turn inform synthetic strategies. researchgate.net Molecular docking studies could be used to screen for potential biological targets by simulating the binding of the compound to the active sites of various proteins. researchgate.net These computational approaches can help to prioritize experimental work, saving time and resources in the drug discovery and development process.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for 2,4-Dimethyl-8-nitroquinolin-7-ol?

- Methodological Answer: Synthesis typically involves functionalization of the quinoline core. For example:

- Nitration: Controlled nitration at the 8-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Methylation: Dimethylation at the 2- and 4-positions via nucleophilic substitution with methyl halides in the presence of a base (e.g., K₂CO₃) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of byproducts. Monitor reaction progress using TLC with UV visualization.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2- and 4-positions, nitro group at C8) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₁H₁₁N₂O₃).

- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, particularly nitro-group orientation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation: Use fume hoods to mitigate inhalation risks; avoid dust generation .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound?

- Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .

- Structural Modifications: Introduce substituents (e.g., halogens at C7) to enhance solubility or target specificity. Monitor bioactivity shifts via SAR (Structure-Activity Relationship) analysis .

- Mechanistic Studies: Use fluorescence quenching (if applicable) to study interactions with bacterial DNA gyrase .

Q. How should researchers address contradictions in published data on the compound’s reactivity?

- Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to collate studies, noting variables like solvent polarity, temperature, and catalyst type that may explain discrepancies .

- Replication Studies: Reproduce conflicting experiments under standardized conditions. For example, re-test nitro-group reduction efficiency with NaBH₄ vs. LiAlH₄ .

- Statistical Analysis: Apply Fisher’s exact test to evaluate significance of divergent results (e.g., conflicting yield reports) .

Q. What strategies optimize reaction conditions for derivatives of this compound?

- Methodological Answer:

- DoE (Design of Experiments): Use factorial design to test variables (temperature, solvent, catalyst loading) for cross-coupling reactions .

- Kinetic Studies: Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., nitro-group reduction kinetics) .

- Green Chemistry Metrics: Calculate E-factor (waste/product ratio) to improve sustainability; replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational modeling enhance understanding of the compound’s interactions?

- Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinity with target proteins (e.g., cytochrome P450). Input SMILES/InChI from PubChem .

- DFT Calculations: Analyze electron density maps (Gaussian 09) to study nitro-group resonance effects on reactivity .

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.